molecular formula C16H20O3 B3023667 Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898760-90-2

Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No.: B3023667
CAS No.: 898760-90-2
M. Wt: 260.33 g/mol
InChI Key: PYQDNHLDDMGTIK-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound with the molecular formula C16H20O3. It is characterized by the presence of a cyclohexyl group, a phenyl ring, and a 1,3-dioxolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclohexanone with 4-(1,3-dioxolan-2-YL)benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical processes.

Comparison with Similar Compounds

  • Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl methanol
  • Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl acetate
  • Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl amine

Comparison: Cyclohexyl 4-(1,3-dioxolan-2-YL)phenyl ketone is unique due to its ketone functional group, which imparts distinct reactivity and properties compared to its analogs with different functional groups. For instance, the ketone group allows for specific oxidation and reduction reactions that may not be applicable to its alcohol or amine counterparts .

Properties

IUPAC Name

cyclohexyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h6-9,12,16H,1-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQDNHLDDMGTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645144
Record name Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-90-2
Record name Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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